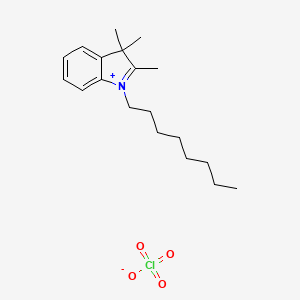
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone (MNITST) is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a thiosemicarbazone derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. It has also been shown to inhibit the growth of bacteria and viruses by disrupting their cellular processes.
Biochemical and Physiological Effects:
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses, as well as to have metal chelating properties. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has several advantages for use in lab experiments, including its low toxicity and high stability. It is also relatively easy to synthesize and purify. However, 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has some limitations, including its limited solubility in water and its potential for degradation in certain conditions.
Zukünftige Richtungen
There are several potential future directions for the study of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone could also be further studied for its metal chelating properties and its potential applications in the treatment of metal toxicity. Additionally, the mechanism of action of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone could be further elucidated through additional studies.
Synthesemethoden
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone can be synthesized through various methods, including the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with thiosemicarbazide in the presence of a catalyst. The resulting compound can be purified through recrystallization. Other methods include the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with thiosemicarbazone in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has also been studied for its potential as a metal chelator, which could have implications for the treatment of metal toxicity.
Eigenschaften
IUPAC Name |
(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S/c1-14-7-3-2-5(15(17)18)4-6(7)8(9(14)16)12-13-10(11)19/h2-4,16H,1H3,(H2,11,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUSTUHGTWOTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)


![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5223047.png)
![1-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}-1-butanone bis(trifluoroacetate) (salt)](/img/structure/B5223052.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[4-(methylthio)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5223055.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)


![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)

![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)
